Cas no 52245-69-9 (Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)-)
![Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)- structure](https://it.kuujia.com/scimg/cas/52245-69-9x500.png)
52245-69-9 structure
Nome del prodotto:Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)-
Numero CAS:52245-69-9
MF:C41H69NO2
MW:607.992072820663
CID:1576311
Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)- (9CI)
-
- Inchi: 1S/C41H69NO2/c1-14-15-16-17-18-19-24-42-31(22-20-29-25-32(38(2,3)4)36(43)33(26-29)39(5,6)7)23-21-30-27-34(40(8,9)10)37(44)35(28-30)41(11,12)13/h25-28,31,42-44H,14-24H2,1-13H3
- Chiave InChI: FQQKWPJCBCAOJX-UHFFFAOYSA-N
- Sorrisi: C(C1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)CC(NCCCCCCCC)CCC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 607.53317
Proprietà sperimentali
- Densità: 0.953±0.06 g/cm3(Predicted)
- Punto di ebollizione: 629.7±55.0 °C(Predicted)
- PSA: 52.49
- pka: 12.35±0.40(Predicted)
Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)- Letteratura correlata
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
52245-69-9 (Phenol,4,4'-[3-(octylamino)-1,5-pentanediyl]bis[2,6-bis(1,1-dimethylethyl)-) Prodotti correlati
- 124937-53-7(2-(1S)-3-bis(propan-2-yl)amino-1-phenylpropyl-4-methylphenol)
- 124937-51-5(Tolterodine)
- 2034484-85-8(3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea)
- 1044139-96-9((S)-1-(2,3-dihydro-1H-inden-1-yl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 2228985-63-3(2-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropan-1-amine)
- 1521169-86-7(6-chloro-2-(4-fluorophenyl)-3-nitropyridine)
- 1218116-71-2(2-[(3-Bromophenyl)sulfonylamino]butanoic acid)
- 155790-01-5(5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine)
- 1279821-55-4(3-bromo-6-chloro-pyridine-2-carboxamide)
- 166760-50-5(3-(3,4-Dimethoxyphenyl)-5H-indeno1,2-cpyridazin-5-one)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
